molecular formula C11H10FN3OS B2617403 3-((3-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one CAS No. 677754-03-9

3-((3-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one

Cat. No. B2617403
CAS RN: 677754-03-9
M. Wt: 251.28
InChI Key: ISHOBVBTYZELAB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazine ring, which is a six-membered ring containing three nitrogen atoms and three carbon atoms. The 3-fluorobenzyl group would add aromaticity to the molecule, and the sulfur atom would likely contribute to the reactivity of the compound .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on the specific conditions and reagents used. The presence of the sulfur atom could make the compound susceptible to oxidation reactions. The 1,2,4-triazine ring could potentially undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorobenzyl group could potentially increase the compound’s lipophilicity, which could affect its solubility and permeability properties .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The synthesis of 1,2,4-triazine derivatives involves various methods, including the reaction of ammonia with bismethylthio-, dithioxo-, or methylthio-thioxo-triazines and the treatment of oxo-triazine with phenyl phosphorodiamidate, indicating a foundation for developing compounds like 3-((3-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one (Wasti & Joullié, 1976).

Biological Activities and Applications

  • Antimicrobial Activity : Certain 1,2,4-triazine derivatives have been evaluated for their antimicrobial properties. For example, compounds synthesized from reactions involving triazine and various reagents demonstrated significant antimicrobial activity (Sareen, Khatri, Jain, & Sharma, 2006).

  • Antiviral and Antitumor Potential : Imidazo[1,5-a]-1,3,5-triazine derivatives, incorporating benzyl and methylbenzyl groups, were explored for their inhibitory effects against ortho- and paramyxoviruses, highlighting their potential as antiviral agents. The synthesis process and the specific structural units necessary for biological activity were detailed, suggesting avenues for designing compounds with enhanced efficacy (Golankiewicz, Januszczyk, Ikeda, Balzarini, & De Clercq, 1995).

  • HIV-1 Activity Inhibition : Fluorine-substituted 1,2,4-triazinones were synthesized and evaluated as potential inhibitors of HIV-1 activity. These compounds, through alkylation, amination, and oxidation processes, have shown promising results in inhibiting HIV-1, highlighting the compound's utility in antiviral research (Makki, Abdel-Rahman, & Khan, 2014).

Future Directions

The study and development of 1,2,4-triazine derivatives is a vibrant field of research, particularly in medicinal chemistry, where these compounds are often used as scaffolds for drug discovery. Future research could involve exploring the biological activity of this compound, optimizing its structure for improved potency and selectivity, and investigating its mechanism of action .

properties

IUPAC Name

3-[(3-fluorophenyl)methylsulfanyl]-6-methyl-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3OS/c1-7-10(16)13-11(15-14-7)17-6-8-3-2-4-9(12)5-8/h2-5H,6H2,1H3,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHOBVBTYZELAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one

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